

4-chloro-5-iodo-1H-indazole spectroscopic data

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Compound of Interest

Compound Name: *4-chloro-5-iodo-1H-indazole*

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-chloro-5-iodo-1H-indazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for **4-chloro-5-iodo-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar molecules.

The indazole scaffold is a key pharmacophore found in numerous FDA-approved drugs, making the unambiguous characterization of its derivatives crucial for drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and structure of novel chemical entities like **4-chloro-5-iodo-1H-indazole**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **4-chloro-5-iodo-1H-indazole**, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standard procedure for acquiring HRMS data using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules like indazoles.

- Sample Preparation: A dilute solution of **4-chloro-5-iodo-1H-indazole** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
- Ionization: The sample solution is introduced into the ESI source. A positive ion mode is typically selected to generate the protonated molecule, $[M+H]^+$.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.

Data Interpretation

The molecular formula for **4-chloro-5-iodo-1H-indazole** is $C_7H_4ClIN_2$.^[1] The expected monoisotopic mass of the protonated molecule $[M+H]^+$ can be calculated with high precision. The presence of chlorine will result in a characteristic isotopic pattern, with the $[M+H+2]^+$ peak being approximately one-third the intensity of the $[M+H]^+$ peak.

Parameter	Predicted Value
Molecular Formula	$C_7H_4ClIN_2$
Molecular Weight	278.48 g/mol ^[1]
Monoisotopic Mass	277.91077 Da
$[M+H]^+$ (Calculated)	278.91804 Da
Isotopic Pattern	Presence of a peak at $[M+H+2]^+$ due to ^{37}Cl isotope

Experimental Workflow: Mass Spectrometry



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Caption: Workflow for HRMS analysis of **4-chloro-5-iodo-1H-indazole**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-chloro-5-iodo-1H-indazole** is expected to show characteristic absorption bands corresponding to the N-H, aromatic C-H, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

- Sample Preparation: A small amount of the solid **4-chloro-5-iodo-1H-indazole** is placed directly on the diamond crystal of the ATR accessory.
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .^[2]
- Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

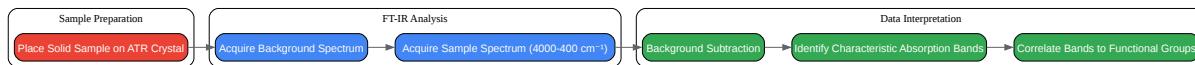
Data Interpretation

The predicted IR spectrum will exhibit several key absorption bands. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3300

cm^{-1} . Aromatic C-H stretching vibrations will be observed just above 3000 cm^{-1} . The C=C stretching vibrations of the aromatic ring will produce a series of sharp bands in the 1400-1600 cm^{-1} region.

Functional Group	Predicted Absorption Range (cm^{-1})	Vibration Mode
N-H	3100 - 3300	Stretching
Aromatic C-H	3000 - 3100	Stretching
Aromatic C=C	1400 - 1600	Stretching
C-Cl	700 - 850	Stretching

Experimental Workflow: IR Spectroscopy



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Caption: Workflow for FT-IR analysis of **4-chloro-5-iodo-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for the complete characterization of **4-chloro-5-iodo-1H-indazole**.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.^[2] DMSO-d₆ is a good choice for

indazoles as it can dissolve the sample and allows for the observation of the exchangeable N-H proton.

- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ^1H).
- Data Acquisition: Standard pulse programs are used to acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

^1H NMR Data Interpretation

The ^1H NMR spectrum of **4-chloro-5-iodo-1H-indazole** is expected to show signals for three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of indazoles.[3][4]

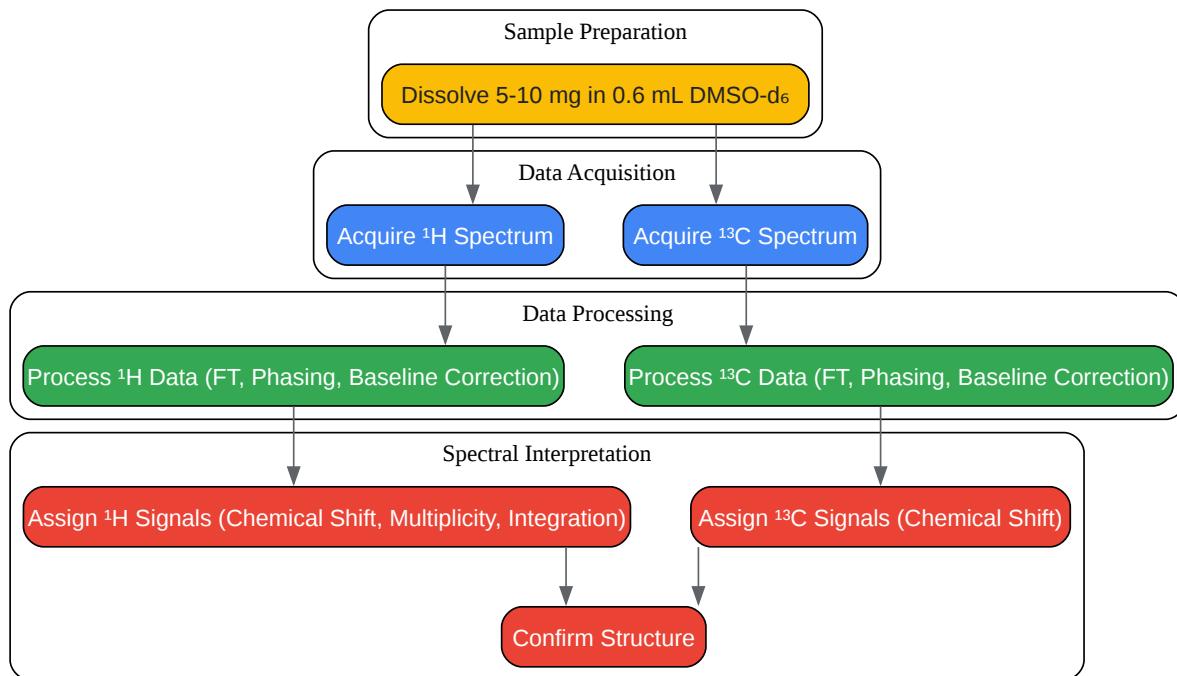
Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.2	s	-
H-6	~7.6	d	~8.5
H-7	~7.2	d	~8.5
N-H	>13.0	br s	-

^{13}C NMR Data Interpretation

The ^{13}C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts of the carbons directly attached to the halogens (C-4 and C-5) will be significantly affected.

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~135
C-3a	~122
C-4	~115
C-5	~90
C-6	~128
C-7	~112
C-7a	~140

Experimental Workflow: NMR Spectroscopy



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Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of **4-chloro-5-iodo-1H-indazole** through mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for its structural confirmation. The predicted data and detailed methodologies in this guide offer a solid foundation for researchers to identify and analyze this compound, ensuring its quality and purity in various scientific applications, from medicinal chemistry to materials science.

References

- Lee, J., et al. (2020). Synthesis of 1H-Indazoles via Silver(I) Supporting Inform
- PubChem. (n.d.). **4-chloro-5-iodo-1H-indazole**.
- Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Reddy, T. R., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
- Krbavčić, A., et al. (2009). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[5][6][7]-Triazolo[4',3':2,3]pyridazino[4,5-b]indoles. Molecules. [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Reich, H. J. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
- Al-Hussain, S. A., et al. (2023).

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Sources

- 1. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
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